

# Technical Support Center: Piflufolastat (18F) Scan Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Piflufolastat |           |
| Cat. No.:            | B606989       | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Piflufolastat** (<sup>18</sup>F) PET scans. The information provided is intended to assist in the interpretation of equivocal findings.

## Frequently Asked Questions (FAQs)

Q1: What is a **Piflufolastat** (18F) scan and how does it work?

A1: **Piflufolastat** F-18, also known as <sup>18</sup>F-DCFPyL, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging.[1] It is designed to target Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[1] After intravenous injection, **Piflufolastat** binds to PSMA-expressing cells. The attached fluorine-18 isotope emits positrons, which are detected by the PET scanner, allowing for the visualization of PSMA-positive lesions throughout the body.[1] This is instrumental in the initial staging of high-risk prostate cancer and in detecting recurrent disease.[2][3]

Q2: What constitutes an "equivocal" or "indeterminate" finding on a Piflufolastat scan?

A2: An equivocal or indeterminate finding on a **Piflufolastat** scan is a lesion that shows some uptake of the radiotracer but is not definitively characteristic of prostate cancer. The Prostate-Specific Membrane Antigen Reporting and Data System (PSMA-RADS) is a standardized framework used to categorize lesions based on their likelihood of being cancerous.[4] Within



this system, PSMA-RADS-3 designates an indeterminate finding.[1][4] These are further subdivided into:

- PSMA-RADS-3A: Equivocal uptake in a soft tissue lesion (e.g., a small lymph node in a typical location for prostate cancer metastasis with mild uptake).[4][5]
- PSMA-RADS-3B: Equivocal uptake in a bone lesion that could be a metastasis but might also be due to degenerative or traumatic changes.[4][5]
- PSMA-RADS-3C: Findings that are suspicious for a non-prostate cancer malignancy.[4][5]

Q3: What are the common causes of false-positive or equivocal Piflufolastat scan findings?

A3: While **Piflufolastat** is highly specific for PSMA, uptake can occur in various benign and malignant conditions other than prostate cancer, leading to false-positive or equivocal results. These can include:

- · Benign Conditions:
  - Degenerative joint disease (arthritis)[6]
  - Bone trauma or fractures[6]
  - Benign bone lesions (e.g., bone islands, cysts)[6]
  - Inflammatory processes[6]
  - Nodular fasciitis[7]
- Other Malignancies: PSMA is expressed in the neovasculature of various solid tumors.
- Physiological Uptake: Normal tissues can sometimes show uptake, which can be a source of misinterpretation if not carefully evaluated.

# **Troubleshooting Guide for Equivocal Findings**

Issue: A **Piflufolastat** scan reveals a PSMA-RADS-3A or 3B lesion. How should this be interpreted and managed?



Solution: PSMA-RADS-3 lesions are considered truly indeterminate, and their management requires careful consideration of the clinical context and may involve further investigation.[9] [10]

#### Step 1: Assess the Clinical Context

- Prostate-Specific Antigen (PSA) Level: The likelihood of a true positive finding often correlates with the patient's PSA level.
- Prior Treatment History: Understanding previous treatments for prostate cancer is crucial for interpretation.
- Presence of Other Definitive Lesions: The presence of PSMA-RADS-4 or PSMA-RADS-5 lesions (likely or highly likely to be prostate cancer) increases the probability that a PSMA-RADS-3 lesion is also malignant.[1][9]

#### Step 2: Follow-up and Further Imaging

- Repeat PSMA PET Scan: For indeterminate lesions, a follow-up PSMA PET scan after a
  recommended interval of three to six months can be valuable to assess for changes in
  uptake or size.[5]
- Alternative Imaging Modalities: Depending on the location of the equivocal lesion, other imaging techniques can provide additional information:
  - For PSMA-RADS-3A (soft tissue), a biopsy is often the preferred next step for definitive diagnosis.[4]
  - For PSMA-RADS-3B (bone), options include a Sodium Fluoride (Na<sup>18</sup>F) PET/CT scan, a dedicated bone MRI, or a bone biopsy.[4][11]

#### Step 3: Multidisciplinary Team Discussion

• It is highly recommended to discuss equivocal findings within a multidisciplinary team that includes nuclear medicine physicians, radiologists, urologists, and oncologists to determine the most appropriate management strategy for the patient.[12]



## **Data Presentation**

The following table summarizes the predictive values of PSMA-RADS-3A and PSMA-RADS-3B categories based on a retrospective analysis of follow-up imaging. This data can aid in risk stratification of equivocal findings.

| PSMA-RADS<br>Category | Lesion Type | Number of Lesions<br>Analyzed | Percentage with Changes Suggesting Malignancy on Follow-up |
|-----------------------|-------------|-------------------------------|------------------------------------------------------------|
| PSMA-RADS-3A          | Soft Tissue | 32                            | 75.0%                                                      |
| PSMA-RADS-3B          | Bone        | 14                            | 21.4%                                                      |

Data adapted from a retrospective study analyzing <sup>18</sup>F-DCFPyL PET/CT scans. The study reported that 27 out of 46 indeterminate lesions (58.7%) showed changes consistent with prostate cancer on follow-up imaging.[9][10][13]

# **Experimental Protocols**

The interpretation guidelines for **Piflufolastat** scans are primarily derived from large-scale clinical trials such as OSPREY (NCT02981368) and CONDOR (NCT03739684).

OSPREY Trial (Cohort A - High-Risk Primary Staging):

- Objective: To evaluate the diagnostic performance of Piflufolastat F-18 PET/CT for the detection of pelvic lymph node metastases prior to radical prostatectomy.[14]
- Methodology:
  - Patients with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy were enrolled.[14]
  - A single intravenous dose of Piflufolastat F-18 (approximately 9 mCi or 333 MBq) was administered.[15]



- PET/CT imaging was performed 1-2 hours after injection.[15]
- Scan results were compared to the histopathology of the surgically removed pelvic lymph nodes.[14]
- Primary Endpoints: Sensitivity and Specificity of the scan for detecting pelvic lymph node metastases.[14]

#### **CONDOR Trial (Biochemical Recurrence):**

- Objective: To assess the correct localization rate of **Piflufolastat** F-18 PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging. [3][16]
- Methodology:
  - Men with rising PSA after definitive therapy and negative or equivocal standard imaging were enrolled.[16]
  - A single intravenous dose of Piflufolastat F-18 was administered.
  - Whole-body PET/CT was performed approximately one hour later.[16]
  - The primary endpoint was the correct localization rate, which was a measure of the
    positive predictive value at the patient level, confirmed by a composite standard of truth
    (histopathology, correlative imaging, or PSA response after radiation).[3]

## **Mandatory Visualization**

Below are diagrams illustrating the PSMA signaling pathway and a logical workflow for interpreting equivocal **Piflufolastat** scan findings.





Click to download full resolution via product page

Caption: PSMA signaling pathway in prostate cancer.





Click to download full resolution via product page

Caption: Workflow for interpreting equivocal findings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Follow-up of Lesions with Equivocal Radiotracer Uptake on PSMA-Targeted PET in Patients with Prostate Cancer: Predictive Values of the PSMA-RADS-3A and PSMA-RADS-3B Categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Performance of 18F-DCFPyL-PET/CT in Men with Biochemically Recurrent Prostate Cancer: Results from the CONDOR Phase 3, Multicenter Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposal for a Structured Reporting System for Prostate-Specific Membrane Antigen— Targeted PET Imaging: PSMA-RADS Version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Practical Applications and Clinical Utility of PYLARIFY® (piflufolastat F 18) Injection: An <sup>18</sup>F-PSMA PET/CT Imaging Agent for Prostate Cancer Oncology Practice Management [oncpracticemanagement.com]
- 7. Nodular Fasciitis: False Positive on 18F-Piflufolastat and 11C-Choline PET/CT PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Follow-up of Lesions with Equivocal Radiotracer Uptake on PSMA-Targeted PET in Patients with Prostate Cancer: Predictive Values of the PSMA-RADS-3A and PSMA-RADS-3B Categories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The Value of 68Ga-PSMA PET/CT Following Equivocal 18F-NaF PET/CT in Prostate Cancer Patients [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]



- 14. Study Designs for OSPREY and CONDOR Trials | PYLARIFY® [pylarify.com]
- 15. ASCO American Society of Clinical Oncology [asco.org]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Support Center: Piflufolastat (18F) Scan Interpretation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606989#interpreting-equivocal-findings-on-a-piflufolastat-scan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com